molecular formula C23H25N3O3 B11418302 4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

カタログ番号: B11418302
分子量: 391.5 g/mol
InChIキー: XCGNWYLWYNZTDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a potent, cell-permeable, and selective non-peptide inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Its primary research value lies in the investigation of insulin and leptin signaling pathways , which are critical for glucose homeostasis and energy balance. By selectively inhibiting PTP1B, a key negative regulator of both the insulin and leptin receptors, this compound enhances insulin sensitivity and potentiates leptin-induced suppression of food intake in research models. This mechanism positions it as a highly promising chemical tool for probing the pathophysiology of Type 2 diabetes and obesity , offering researchers a means to dissect the molecular intricacies of metabolic disorders and evaluate potential therapeutic strategies targeting PTP1B inhibition.

特性

分子式

C23H25N3O3

分子量

391.5 g/mol

IUPAC名

4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O3/c1-23(2,3)15-10-8-14(9-11-15)21-18-19(16-6-4-5-7-17(16)28)24-25-20(18)22(29)26(21)12-13-27/h4-11,21,27-28H,12-13H2,1-3H3,(H,24,25)

InChIキー

XCGNWYLWYNZTDT-UHFFFAOYSA-N

正規SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O

製品の起源

United States

準備方法

Reaction Mechanism and Conditions

  • Step 1 : Condensation of 1 and 2 in ethanol/acetic acid (1:1) at 50°C for 1 hour forms a β-keto-enol intermediate.

  • Step 2 : Addition of 3 and Fe(ClO₄)₃·H₂O (6 mol%) catalyzes cyclization at 80°C for 16 hours, yielding the pyrrolo[3,4-c]pyrazolone scaffold.

Key Parameters

ParameterOptimal ValueImpact on Yield
SolventToluene/AcOH (1:1)68% yield
CatalystFe(ClO₄)₃·H₂O6–69% yield
Temperature50°C → 80°C gradientPrevents decomposition

Regioselective Hydroxyethylation

The 2-hydroxyethyl group at position 5 is introduced via two approaches:

Direct Alkylation During Cyclization

Ethylene glycol derivatives react with the pyrrolo-pyrazolone intermediate under basic conditions:

  • Reagents : Ethylene oxide (2 equiv), K₂CO₃, DMF, 60°C, 12 hours.

  • Yield : 55–72% after recrystallization (CH₃CN/Hexane).

Post-Synthetic Modification

  • Substrate : 5-Bromo-pyrrolo[3,4-c]pyrazolone intermediate.

  • Conditions : CuI (10 mol%), ethylene glycol, K₃PO₄, DMSO, 100°C, 24 hours.

  • Yield : 48–65%.

Comparative Analysis

MethodAdvantagesLimitations
Direct AlkylationShorter routeLower regioselectivity
Post-SyntheticHigher purityMulti-step process

Catalytic Optimization for Scalability

Iron(III) Salts vs. Niobium Catalysts

  • Iron(III) p-toluenesulfonate : Enables gram-scale synthesis (10 g/batch) with 62% yield.

  • NbCl₅ : Higher yields (up to 85%) but requires anhydrous conditions.

Catalyst Performance

CatalystScale (g)Yield (%)Purity (%)
Fe(ClO₄)₃·H₂O106298
NbCl₅58595

Purification and Characterization

Solvent-Free Crystallization

  • Procedure : Crude product dissolved in hot CH₃CN, cooled to −10°C.

  • Purity : >98% by HPLC.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : Key signals at δ 7.2–7.5 ppm (2-hydroxyphenyl), δ 4.1–4.3 ppm (hydroxyethyl).

  • ¹³C NMR : Carbonyl peak at 162 ppm (C-6 ketone).

Challenges and Mitigation Strategies

Hydroxyl Group Stability

  • Issue : Dehydration under acidic conditions.

  • Solution : Use of acetic acid/toluene buffer (pH 4–5).

Regioselectivity in Pyrazole Formation

  • Issue : Competing 1,3- vs. 1,5-substitution.

  • Solution : Steric guidance from 4-tert-butylphenyl group.

Industrial Feasibility

MetricLaboratory ScalePilot Scale (10×)
Cost per gram$120$45
Reaction Time18 hours20 hours
Waste Generated3.2 kg/kg product1.8 kg/kg product

化学反応の分析

4. 科学研究への応用

4-(4-tert-ブチルフェニル)-5-(2-ヒドロキシエチル)-3-(2-ヒドロキシフェニル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンは、科学研究でさまざまな用途があります。

    化学: より複雑な分子や材料の合成におけるビルディングブロックとして使用されます。

    生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。

    医学: 潜在的な治療効果と薬物開発のためのリード化合物として調査されています。

    産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。

科学的研究の応用

4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

4-(4-tert-ブチルフェニル)-5-(2-ヒドロキシエチル)-3-(2-ヒドロキシフェニル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などのさまざまな分子標的に作用して、その効果を発揮する可能性があります。ヒドロキシ基は標的分子と水素結合を形成できますが、芳香族環はπ-π相互作用に関与できます。

類似化合物との比較

Comparison with Similar Compounds

The compound is compared to structurally analogous pyrrolo[3,4-c]pyrazol-6(1H)-one derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions 3, 4, 5) Molecular Formula Molar Mass (g/mol) Key Features
4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (Target) 2-hydroxyphenyl, 4-tert-butylphenyl, 2-hydroxyethyl Not provided Not provided High hydrophilicity (two -OH groups); steric hindrance from tert-butyl group
4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 2-hydroxyphenyl, 4-chlorophenyl, 3-methoxypropyl C21H20ClN3O3 397.85 Moderate lipophilicity (Cl, methoxy); reduced H-bonding vs. target compound
3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 2-hydroxyphenyl, 3,4,5-trimethoxyphenyl, phenylethyl Not provided Not provided High lipophilicity (phenylethyl, methoxy); potential π-π stacking motifs

Key Observations

Substituent Effects on Hydrophilicity: The target compound’s 2-hydroxyethyl and 2-hydroxyphenyl groups enhance hydrophilicity compared to the methoxypropyl () and phenylethyl () substituents. This may improve aqueous solubility but reduce membrane permeability .

Electronic and Steric Properties :

  • The electron-withdrawing chlorine in ’s compound may stabilize the aromatic system differently than the electron-donating tert-butyl group in the target compound .
  • The 3,4,5-trimethoxyphenyl group () offers strong electron-donating effects and planar symmetry, favoring crystallographic order, as inferred from crystallography tools like SHELX and ORTEP-3 .

Synthetic Considerations: highlights synthetic routes for analogous pyrazolo-pyrimidinone derivatives, suggesting shared intermediates (e.g., coumarin-based precursors) . The target compound’s 2-hydroxyethyl group may require protective-group strategies during synthesis.

Research Implications

  • Structural Insights : Crystallographic data for similar compounds (e.g., ) were likely refined using SHELXL or visualized via ORTEP-3, tools critical for confirming substituent geometries .
  • Functional Potential: The target compound’s dual hydroxyl groups position it as a candidate for metal coordination or enzyme inhibition, though direct biological data are absent in the evidence.

Limitations

  • No explicit data on the target compound’s solubility, stability, or bioactivity are provided in the evidence.
  • Molecular formulas and masses for the target and compounds must be experimentally verified.

生物活性

The compound 4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one belongs to the class of dihydropyrrolo-pyrazoles, which have garnered attention for their potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O3C_{23}H_{25}N_{3}O_{3}. Its structure features multiple functional groups, including hydroxyl (-OH) and tert-butyl groups, which influence its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC23H25N3O3
Molecular Weight389.46 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5

Biological Activity Overview

Preliminary studies indicate that compounds in the dihydropyrrolo-pyrazole class may exhibit a range of biological activities:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro studies demonstrate moderate inhibitory activity against COX-I and COX-II with IC50 values ranging from 0.52 to 22.25 μM .
  • Anticancer Properties : Research suggests that this compound may affect cancer cell proliferation through modulation of specific signaling pathways. The interaction with molecular targets such as enzymes and receptors could lead to apoptosis in cancer cells.

The biological activity of 4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one primarily involves:

  • Enzyme Inhibition : The compound may inhibit COX enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation.
  • Cell Signaling Modulation : It may interact with various receptors involved in cellular signaling pathways that regulate inflammation and cancer progression.

Case Studies

Several studies have investigated the biological effects of similar compounds within the dihydropyrrolo-pyrazole class:

  • Eren et al. (2023) reported a series of diaryl heterocycles that demonstrated significant COX-II inhibitory activity with IC50 values as low as 0.011 μM, indicating a strong potential for anti-inflammatory applications .
  • Chandana et al. (2023) synthesized novel derivatives that exhibited both anti-inflammatory and antioxidant properties, further supporting the therapeutic potential of dihydropyrrolo-pyrazoles .

Q & A

Q. Methodological Answer :

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to assess purity (>95%) and detect hydroxylated byproducts .
  • Melting Point Analysis : Compare observed values (e.g., 138–140°C for similar derivatives) with literature to detect impurities .
  • Elemental Analysis : Validate C, H, N content (e.g., theoretical C: 70.73%, H: 6.43%, N: 9.23%) to confirm stoichiometry .

Advanced: How can researchers address contradictory bioactivity results (e.g., antifungal vs. inactive) reported for structurally related pyrrolo[3,4-c]pyrazolones?

Methodological Answer :
Contradictions may stem from assay conditions or substituent effects. Mitigate via:

  • Standardized MIC assays : Use CLSI guidelines with Candida albicans ATCC 90028 and RPMI-1640 media to ensure reproducibility .
  • SAR Studies : Systematically vary substituents (e.g., tert-butyl vs. methyl groups) to isolate pharmacophores. For example, 2-hydroxyphenyl groups enhance antifungal activity by 4-fold compared to methoxy analogs .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .

Basic: What solvent systems and catalysts are most effective for functionalizing the hydroxyethyl and hydroxyphenyl moieties in this compound?

Q. Methodological Answer :

  • Etherification : Use DCC/DMAP in dry THF to protect hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride .
  • Oxidation : Catalyze with TEMPO/NaClO2 in acetonitrile/water to convert hydroxyethyl to ketones (reaction monitored by TLC, Rf shift from 0.3 to 0.6) .
  • Cross-coupling : Employ Pd(PPh3)4/CuI in DMF for Suzuki-Miyaura reactions with aryl boronic acids .

Advanced: What strategies can resolve NMR signal overlap in crowded regions (e.g., aromatic protons) of this compound?

Q. Methodological Answer :

  • 2D NMR : Utilize HSQC to assign 1H-13C correlations and NOESY to differentiate ortho/meta substituents on phenyl rings .
  • Variable Temperature NMR : Cool samples to −40°C in CDCl3 to slow conformational exchange and split overlapping peaks .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D2O exchange for hydroxyl protons) to simplify spectra .

Basic: How should researchers design stability studies for this compound under physiological conditions?

Q. Methodological Answer :

  • pH Stability : Incubate in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hrs. Monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) in quartz cells; quantify decomposition using UV-Vis at λmax ~270 nm .
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds (e.g., >200°C indicates solid-state stability) .

Advanced: How can isotopic labeling or X-ray crystallography clarify conflicting reports on the compound’s tautomeric forms?

Q. Methodological Answer :

  • 13C-Labeling : Synthesize 13C-enriched analogs to track keto-enol tautomerism via 13C NMR chemical shifts (e.g., δ 170–180 ppm for carbonyl vs. δ 90–100 ppm for enol) .
  • X-ray Crystallography : Resolve solid-state tautomeric preferences. For example, dihydropyrrolo[3,4-c]pyrazolones favor the 4,5-dihydro-6-one form in crystal lattices .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。